HS-Peg7-CH2CH2N3
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Overview
Description
HS-Peg7-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
HS-Peg7-CH2CH2N3 is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The azide group is introduced via nucleophilic substitution reactions. The synthetic route typically involves the following steps:
- Activation of PEG with a suitable leaving group.
- Nucleophilic substitution with sodium azide to introduce the azide group.
- Purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEG derivatives.
- Large-scale nucleophilic substitution reactions.
- Efficient purification techniques such as chromatography.
- Quality control measures to ensure product consistency and purity .
Chemical Reactions Analysis
Types of Reactions
HS-Peg7-CH2CH2N3 undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazole rings by reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN
Major Products Formed
CuAAC: Produces 1,2,3-triazole derivatives.
SPAAC: Produces similar triazole derivatives but without the need for a metal catalyst
Scientific Research Applications
HS-Peg7-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates bioconjugation and labeling of biomolecules through click chemistry.
Medicine: Plays a role in drug delivery systems and the development of targeted therapies.
Industry: Used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
HS-Peg7-CH2CH2N3 exerts its effects through its azide group, which participates in cycloaddition reactions. In PROTAC synthesis, it acts as a linker connecting two ligands: one targeting a protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
HS-Peg4-CH2CH2N3: A shorter PEG linker with similar click chemistry properties.
HS-Peg12-CH2CH2N3: A longer PEG linker offering greater flexibility in bioconjugation.
HS-Peg7-CH2CH2NH2: Contains an amine group instead of an azide, used for different types of conjugation reactions .
Uniqueness
HS-Peg7-CH2CH2N3 is unique due to its optimal PEG length, providing a balance between flexibility and stability in bioconjugation and PROTAC synthesis. Its azide group enables efficient and versatile click chemistry reactions, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C16H33N3O7S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2 |
InChI Key |
BQRHKQZCJWTUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Origin of Product |
United States |
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